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1,3,6,8-Tetramethyl-9H-carbazole

Cat. No.: B3029421
CAS No.: 6558-85-6
M. Wt: 223.31 g/mol
InChI Key: KBGPFZUZKTUOII-UHFFFAOYSA-N
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Description

Contextualization within Carbazole (B46965) Chemistry and Heterocyclic Compounds Research

Carbazole is a nitrogen-containing heterocyclic compound composed of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. mdpi.com This structural motif provides a rigid and planar π-conjugated system, which is advantageous for charge transport and light emission. tandfonline.com The scientific interest in the carbazole core has grown substantially, particularly in the last decade, due to its presence in a wide array of functional materials and biologically active natural products. rsc.orgresearchgate.net

The carbazole structure can be readily modified at various positions, allowing for the fine-tuning of its physicochemical properties. mdpi.com Substitutions at the nitrogen atom (N-position) and the 3, 6, 2, and 7 positions of the aromatic framework can alter solubility, thermal stability, and electronic characteristics. mdpi.comnih.gov This versatility has led to the development of a vast library of carbazole derivatives with tailored properties for specific applications. mdpi.comtandfonline.com The synthesis of these derivatives has been a major focus of research, with ongoing efforts to develop more efficient, selective, and environmentally friendly methodologies. rsc.orgresearchgate.netresearchgate.netrsc.org

Significance in Organic Electronics and Functional Materials Development

1,3,6,8-Tetramethyl-9H-carbazole has emerged as a crucial building block in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemimpex.comchemimpex.com Its excellent thermal stability and high photoluminescence efficiency contribute to the enhanced performance of these devices, leading to brighter displays and improved energy conversion. chemimpex.comchemimpex.com

In the realm of OLEDs, carbazole derivatives are widely employed as host materials for phosphorescent and fluorescent emitters. rsc.orgacs.orgnih.gov They facilitate efficient energy transfer to the guest emitter, a critical process for achieving high quantum efficiencies. acs.orgnih.gov Specifically, this compound (tMCz) has been investigated as a superior alternative to the parent carbazole (Cz) in developing thermally activated delayed fluorescence (TADF) emitters. frontiersin.org The methyl groups at the 1 and 8 positions of tMCz introduce significant steric hindrance, which helps to create a more twisted molecular structure. This twisting minimizes the energy gap between the singlet and triplet excited states, a key factor for efficient TADF. frontiersin.org OLEDs incorporating tMCz-based TADF emitters have demonstrated significantly higher external quantum efficiencies compared to their Cz-based counterparts. frontiersin.orgrsc.org

Carbazole derivatives also play a vital role as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgrsc.orgacs.org Their primary function is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode. rsc.org The tunable electronic properties of carbazoles allow for the alignment of their energy levels with that of the perovskite, ensuring efficient charge extraction. acs.org Furthermore, the incorporation of carbazole-based HTMs can enhance the moisture stability of perovskite solar cells. rsc.org Research has shown that PSCs employing novel carbazole-based HTMs can achieve remarkable power conversion efficiencies. rsc.orgnih.gov

Beyond OLEDs and OPVs, this compound serves as a key intermediate in the synthesis of various dyes and high-performance polymers. chemimpex.com Its derivatives have been explored for applications in microporous organic polymers for gas capture and as functional monomers for creating materials with tailored photoreactive properties. tandfonline.comnih.gov

Research Trajectories and Future Directions for Carbazole Derivatives

The field of carbazole chemistry continues to evolve, with several promising research directions. A major trend is the development of new and more efficient synthetic methods to access complex carbazole structures. rsc.orgresearchgate.netresearchgate.net This includes the use of transition-metal-catalyzed reactions and C-H activation strategies to create functionalized carbazoles with high regioselectivity. nih.govchim.it

In the area of organic electronics, the focus remains on designing novel carbazole-based materials with enhanced performance. For OLEDs, this involves creating new TADF emitters with even higher quantum efficiencies and improved color purity, particularly in the blue and red regions of the spectrum. nih.govbohrium.com The development of fused-ring carbazole derivatives is a promising approach to achieve these goals, as their extended π-electron systems offer tunable frontier orbital energies and excellent thermal stability. rsc.org

For perovskite solar cells, research is directed towards synthesizing new carbazole-based HTMs that can further improve device efficiency and long-term stability. acs.orgacs.org This includes the design of molecules with optimized energy levels, higher hole mobility, and better interfacial properties with the perovskite layer. rsc.orgacs.org The exploration of self-assembled monolayers of carbazole derivatives is also a promising avenue for enhancing the performance and reproducibility of PSCs. acs.org

Furthermore, the unique photophysical properties of carbazole derivatives are being leveraged in the design of synthetic receptors for sensing applications. nih.gov The ability of the carbazole framework to act as a fluorescent and chromophoric unit allows for the development of sensors that can detect specific ions and molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N B3029421 1,3,6,8-Tetramethyl-9H-carbazole CAS No. 6558-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,6,8-tetramethyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGPFZUZKTUOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-85-6
Record name 1,3,6,8-Tetramethyl-9H-carbazole
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Synthetic Methodologies and Chemical Modifications of 1,3,6,8 Tetramethyl 9h Carbazole and Its Derivatives

Strategies for Carbazole (B46965) Core Construction and Functionalization

The synthesis of functionalized carbazoles is a dynamic area of research, with numerous methods developed to access these valuable compounds. chim.it Classical approaches such as the Borsche-Drechsel cyclization, Bucherer synthesis, and Graebe-Ullmann reaction have been historically significant. chim.it More contemporary methods include nitrene insertion, Fischer indolization, Pummerer cyclization, Diels-Alder reactions, and the dehydrogenative cyclization of diarylamines. chim.it

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the direct functionalization of carbazoles. chim.itconsensus.app This approach offers high regioselectivity and atom economy, providing a direct route to modified carbazole structures without the need for pre-functionalized starting materials. chim.ityoutube.com The use of a directing group can facilitate site-selective C-H activation, leading to the desired functionalized products through a sequence of cyclometalation, coordination/oxidative addition, and reductive elimination. chim.it

The strategic functionalization of the carbazole core at specific positions is crucial for tuning its properties. Transition metal catalysis has enabled a variety of regioselective C-H functionalization reactions.

Alkylation: Cationic rhodium complexes have been shown to catalyze the C1-alkylation of carbazoles. chim.it For instance, the reaction of a carbazole derivative with an activated carbonyl compound in the presence of a [RhCp*Cl2]2 catalyst, AgSbF6, and NaOAc in DCE at 60°C can yield C1-alkylated products. chim.it

Arylation: Palladium-catalyzed intramolecular direct arylation of N-substituted 2-amidobiphenyls is a known method for carbazole synthesis. nih.gov Furthermore, palladium-catalyzed tandem reactions involving intermolecular amination and intramolecular direct arylation allow for the regioselective synthesis of functionalized carbazoles from inexpensive starting materials like 1,2-dichloroarenes. organic-chemistry.org

Acylation, Acetoxylation, and Amidation: The C1 position of the carbazole nucleus can be selectively acylated, acetoxylated, and amidated using transition metal catalysis. For example, Ir(III)-catalyzed amidation of carbazoles with diazo compounds has been reported, utilizing a pyrimidine (B1678525) directing group to achieve C1 selectivity. chim.it

The table below summarizes some examples of regioselective functionalization of the carbazole core.

FunctionalizationPositionCatalyst SystemReagentsReference
AlkylationC1[RhCp*Cl2]2 / AgSbF6Activated carbonyl compounds chim.it
ArylationC1/C8Pd(OAc)2Diarylamines organic-chemistry.org
AmidationC1Ir(III)Diazo compounds chim.it

The introduction of heteroatoms into the carbazole framework can significantly alter its electronic and photophysical properties.

Borylation: Iridium-catalyzed borylation of carbazoles using [Ir(OMe)cod]2 as a catalyst and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) as a ligand with bis(pinacolato)diboron (B136004) (B2pin2) can produce borylated carbazoles. chim.it

Halogenation: Halogenated carbazoles are important intermediates for further functionalization. For example, 3,6-dibromo-9H-carbazole can be synthesized by reacting carbazole with N-bromosuccinimide (NBS) in DMF. mdpi.com

Cyanation: The conversion of bromo-substituted carbazoles to their cyano-derivatives can be achieved using zinc cyanide in the presence of a palladium catalyst. For instance, 3,6-dibromo-9H-carbazole can be converted to 9H-carbazole-3,6-dicarbonitrile using Zn(CN)2, dppf, zinc powder, Zn(OAc)2·2H2O, and Pd2(dba)3·dba in DMF. mdpi.com

The following table provides examples of heteroatom incorporation into the carbazole skeleton.

HeteroatomReagent(s)CatalystProductReference
BoronBis(pinacolato)diboron[Ir(OMe)cod]2 / Me4PhenBorylated carbazole chim.it
BromineN-bromosuccinimide-3,6-Dibromo-9H-carbazole mdpi.com
Cyano GroupZinc CyanidePd2(dba)3·dba / dppf9H-Carbazole-3,6-dicarbonitrile mdpi.com

Transition-Metal-Free and Base-Promoted Condensation Reactions

While transition metal catalysis is a powerful tool, transition-metal-free synthetic routes offer advantages in terms of cost and potential metal contamination in the final products.

Transition-metal-free methods for carbazole synthesis have been developed. For instance, the synthesis of benzo[a]carbazole derivatives can be achieved through a multicomponent reaction of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile, which proceeds via an intramolecular ring closure of an intermediate 3-cyanoacetamide pyrrole (B145914). nih.gov This reaction can be catalyzed by a solid Brønsted acid catalyst, such as rice husk-derived amorphous carbon with a sulfonic acid core (AC-SO3H), at high temperatures. nih.gov

Another metal-free approach involves the ladderization of fluorinated oligophenylenes to synthesize N-arylated carbazoles. nih.gov This reaction is triggered by an electronic transfer from dimsyl anions and involves subsequent nucleophilic substitutions. nih.gov

Reductive Cyclization Approaches, including Cadogan Cyclization

Reductive cyclization represents another important strategy for the synthesis of the carbazole core. The Cadogan reaction, which involves the deoxygenative cyclization of o-nitrobiphenyls or related compounds using trivalent phosphorus reagents, is a classic example. More recent developments have focused on catalytic versions of this reaction. Biphilic organophosphorus-catalyzed intramolecular Csp2–H amination has been shown to proceed via a nitrenoid intermediate in catalytic Cadogan cyclizations. acs.org

Furthermore, rhodium-catalyzed intramolecular C-H amination using sulfilimines as a nitrene source provides a mild method for carbazole synthesis. nih.gov This approach offers an advantage over the use of potentially hazardous aryl azides. nih.gov

Suzuki Coupling and Related Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including functionalized carbazoles. libretexts.orgmdpi.com These reactions typically involve the coupling of an organoborane compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org

While direct Suzuki coupling on the unsubstituted positions of the 1,3,6,8-tetramethyl-9H-carbazole core is not extensively documented, the functionalization of halogenated carbazole precursors is a common strategy. For instance, the Suzuki-Miyaura coupling has been successfully employed in the synthesis of various carbazole-containing materials, including conjugated polymers and donor-acceptor molecules. nih.govmdpi.com In a typical procedure, a dihalogenated carbazole derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more specialized catalyst system, to yield the desired arylated product. arkat-usa.org

Other cross-coupling reactions are also instrumental in modifying the carbazole framework. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key method for forming carbon-nitrogen bonds and is used to synthesize N-arylcarbazoles. researchgate.net This reaction has been shown to be efficient even for poorly soluble substrates like 1,3,6,8-tetrabromopyrene (B107014) when conducted under thermo-mechanochemical conditions (ball milling at elevated temperatures), suggesting a potential route for the N-arylation of functionalized carbazoles. researchgate.net Furthermore, transition metal-catalyzed C-H activation and functionalization have emerged as a valuable strategy for directly modifying the carbazole skeleton, allowing for the introduction of various functional groups at specific positions. chim.itnih.gov

The following table summarizes representative cross-coupling reactions used for the functionalization of carbazole derivatives, which are applicable to the synthesis of derivatives of this compound.

Table 1: Representative Cross-Coupling Reactions for Carbazole Functionalization

Reaction Type Reactants Catalyst/Reagents Product Type Ref.
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acid Pd catalyst, Base Biaryl libretexts.org
Buchwald-Hartwig Amination Carbazole, Aryl halide Pd catalyst, Base N-Arylcarbazole researchgate.net
C-H Arylation Carbazole, Aryl halide Pd catalyst, Oxidant C-Arylcarbazole chim.it

Other Established Carbazole Synthetic Routes (e.g., Fischer–Borsche, Graebe–Ullmann)

Beyond modern cross-coupling methods, several classical named reactions provide access to the carbazole core.

The Fischer-Borsche synthesis is an extension of the Fischer indole (B1671886) synthesis and is used to prepare tetrahydrocarbazoles. wikipedia.orgwjarr.com The reaction involves the acid-catalyzed cyclization of a cyclohexanone (B45756) arylhydrazone. wikipedia.org This is typically followed by an oxidation or dehydrogenation step to yield the fully aromatic carbazole. For the synthesis of this compound, this would hypothetically involve the condensation of 2,4-dimethylphenylhydrazine with 2,6-dimethylcyclohexanone, followed by cyclization and aromatization.

The Graebe-Ullmann synthesis is another classical method for preparing carbazoles. rsc.orgresearchgate.net In this reaction, an N-phenyl-1,2,3-benzotriazole, which is formed by the diazotization of an o-aminodiphenylamine, is heated to induce the loss of nitrogen gas and subsequent cyclization to form the carbazole. researchgate.net The synthesis of this compound via this route would require the appropriately substituted 2-amino-2',4',3,5-tetramethyldiphenylamine as a starting material. This method has been used to prepare a variety of substituted carbazoles, including methyl and chloro derivatives. researchgate.netrsc.org

Synthesis of Novel this compound Derivatives for Targeted Applications

The unique electronic properties of the carbazole nucleus make it a desirable component in materials designed for optoelectronic applications. The 1,3,6,8-tetramethyl substitution pattern can enhance solubility and influence the electronic and photophysical properties of the resulting materials. chemimpex.com

Electron donor-acceptor (D-A) molecules are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.comresearchgate.net In these structures, an electron-rich donor unit is covalently linked to an electron-deficient acceptor unit, often through a π-conjugated bridge. The carbazole moiety is a commonly used electron donor. mdpi.comrsc.org

The synthesis of carbazole-based D-A molecules often involves cross-coupling reactions to connect the carbazole donor to the acceptor moiety. For example, a series of D-A dyes have been synthesized using a carbazole donor and a cyanoacrylic acid acceptor linked by a thiophene (B33073) bridge. mdpi.com While specific examples utilizing the this compound core are not prevalent in the literature, its strong electron-donating character makes it a promising candidate for such applications. The synthetic strategies employed for other carbazole-based D-A systems, such as Suzuki or Ullmann coupling, could be adapted for this purpose. mdpi.com

Table 2: Components of Carbazole-Based Donor-Acceptor Systems

Component Example Moiety Function Ref.
Electron Donor Carbazole Provides electrons mdpi.com
Electron Acceptor Cyanoacrylic acid, Benzothiadiazole, Pyridine Accepts electrons mdpi.commdpi.com
π-Bridge Thiophene, Phenylene Facilitates charge transfer mdpi.com

Conjugated polymers containing carbazole units are widely studied for their applications in organic electronics due to their excellent hole-transporting properties and strong fluorescence. nih.govmdpi.com The properties of these polymers can be tuned by the connectivity of the carbazole units within the polymer chain (e.g., 3,6-, 2,7-, or 1,8-linkages).

The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a powerful method for the synthesis of well-defined conjugated polymers, including polycarbazoles. nih.gov This technique allows for the controlled synthesis of polymers with specific end-groups and narrow molecular weight distributions. The synthesis of poly(3,6-carbazole)s and poly(2,7-carbazole)s has been demonstrated using this method. nih.gov The incorporation of this compound monomers into conjugated polymer backbones could be achieved through similar polymerization techniques, likely starting from a dihalogenated derivative of the tetramethylcarbazole. The methyl groups would be expected to enhance the solubility of the resulting polymers, which is often a challenge in the processing of conjugated materials.

Carbazole-based ligands have been utilized in coordination chemistry to create complexes with interesting structural and electronic properties. The carbazolyl anion can act as a ligand for a variety of metals. For instance, sterically hindered carbazolyl ligands, such as 1,3,6,8-tetra-tert-butylcarbazol-9-yl, have been used to synthesize complexes with potassium and magnesium. researchgate.networktribe.com These bulky substituents create a sterically protected pocket around the metal center. worktribe.com

The this compound can be deprotonated at the nitrogen atom to form the corresponding carbazolide anion, which can then be used as a ligand. The synthesis of such complexes would typically involve the reaction of the deprotonated carbazole with a suitable metal halide salt. The resulting complexes could find applications in catalysis or as precursors to other functional materials.

Scalability Considerations in Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale production is a critical step in the commercialization of any new material. For carbazole-based materials, scalability can be a significant challenge, often due to the use of expensive reagents, multi-step syntheses, and the need for chromatographic purification.

The development of efficient and scalable synthetic routes is therefore an active area of research. For example, a catalytic, high-yielding, and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which avoids the use of pyrophoric or expensive reagents. researchgate.net Such strategies, which focus on atom economy, catalyst efficiency, and the avoidance of difficult purifications, are essential for the industrial production of this compound and its derivatives. The use of flow chemistry and mechanochemistry, such as ball milling, are also emerging as powerful techniques for the scalable synthesis of organic materials, including carbazole derivatives. researchgate.net

Advanced Spectroscopic and Electrochemical Investigations of 1,3,6,8 Tetramethyl 9h Carbazole Systems

Photophysical Characterization Techniques

The interaction of 1,3,6,8-tetramethyl-9H-carbazole with light is fundamental to its utility in various applications. chemimpex.com Photophysical characterization techniques are therefore essential to understanding its absorption, emission, and excited-state dynamics.

UV-Visible absorption and emission spectroscopy are primary tools for probing the electronic transitions in this compound and its derivatives. In a study of carbazole-based dyes, it was noted that these compounds typically exhibit absorption bands in the UV region, often between 340 and 360 nm, which are attributed to intramolecular charge transfer (ICT). researchgate.net For instance, derivatives of 9-phenyl-9H-carbazole show absorption maxima in this range. nih.gov The emission spectra of these compounds are also of significant interest, with studies on derivatives showing fluorescence that can be influenced by the solvent polarity and aggregation state. mdpi.com

Fluorescence lifetime and quantum yield are critical parameters for assessing the efficiency of light-emitting materials. For derivatives of 9-phenyl-9H-carbazole, photoluminescence quantum yields (PLQY) in non-doped solid films have been reported to range from 17% to 53%. nih.gov These values are notably higher than those observed in solutions of low-polarity solvents like toluene, indicating a significant influence of the material's physical state on its emissive properties. nih.gov

A study comparing a carbazole (B46965) derivative, CzPN, with its tetramethyl-carbazole counterpart, tMCzPN, revealed a stark difference in their quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov The tMCzPN-based device exhibited a maximum external quantum efficiency of 26.0%, a substantial improvement over the 5.3% achieved with the CzPN device. nih.gov This highlights the beneficial impact of the tetramethyl substitution on the luminescent efficiency. nih.gov

Table 1: Photoluminescence Quantum Yields of 9-Phenyl-9H-carbazole Derivatives

Compound Substitution Solid-State PLQY (%) Reference
9-phenyl-9H-carbazole derivative Methoxy and tert-butyl at C-3 and C-6 Up to 53 nih.gov
CzPN Carbazole-based - nih.gov

Time-resolved photoluminescence spectroscopy is a powerful technique for investigating the dynamics of excited states (excitons). In carbazole-based systems, this method has been used to study phenomena such as thermally activated delayed fluorescence (TADF). Femtosecond transient absorption spectroscopy measurements have confirmed the population of triplet manifolds in carbazole dimers. researchgate.net The presence of methyl groups in this compound can create steric hindrance, leading to a more twisted molecular structure. nih.gov This twisting is crucial for achieving TADF, as it facilitates the reverse intersystem crossing from the triplet to the singlet excited state.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect has been observed in derivatives of 9-phenyl-9H-carbazole. nih.gov The restriction of intramolecular rotations in the aggregated state is a key mechanism behind AIE, leading to enhanced radiative decay. mdpi.com

Dynamic light scattering (DLS) experiments have been used to confirm the formation of nanoaggregates in solutions of carbazole-functionalized compounds. mdpi.com For instance, a carbazole-containing benzothiadiazole derivative formed nanoaggregates with an average size of 98 nm in a DMF-water mixture. mdpi.com The twisted conformation of the carbazole units can also help to prevent emission quenching in the solid state by reducing intermolecular π-π stacking interactions. mdpi.com

Electrochemical Analysis

Electrochemical methods provide valuable information about the redox properties and electronic energy levels of molecules, which is crucial for their application in electronic devices.

Cyclic voltammetry is a widely used technique to study the oxidation and reduction processes of chemical species. Through these studies, the ionization potentials of derivatives of 9-phenyl-9H-carbazole in the solid state have been determined to be in the narrow range of 5.75–5.89 eV. nih.gov For some tert-butyl-substituted carbazole derivatives, well-balanced hole and electron mobilities exceeding 10⁻⁴ cm²/(V·s) have been measured at high electric fields. nih.gov

Investigation of Oxidation Potentials in Charge Transport Materials

The oxidation potential of a material is a critical parameter in the design of charge transport layers in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. researchgate.net It relates to the energy required to remove an electron, which corresponds to the Highest Occupied Molecular Orbital (HOMO) energy level. For hole transport materials, a well-matched oxidation potential is necessary for efficient injection and transport of positive charges.

The substitution of the carbazole core with electron-donating methyl groups, as in this compound (tMCz), has a pronounced effect on its electronic properties. Research into thermally activated delayed fluorescence (TADF) emitters has shown that replacing a standard carbazole (Cz) donor with a tMCz donor can significantly impact molecular energy levels. rsc.org For instance, in a comparative study of two TADF compounds, the emitter incorporating the tetramethyl-carbazole unit (tMCzPN) exhibited a HOMO level of -5.66 eV. rsc.org This was noted as being different from the unsubstituted carbazole analogue (CzPN), demonstrating that the four methyl groups on the tMCz moiety enhance the donor capacity and modulate the oxidation potential. rsc.org This strategic modification is crucial for developing materials with tailored energy levels, leading to highly efficient electronic devices. rsc.org

The ability to tune the oxidation potential is a key area of research. For example, in other carbazole systems, the introduction of electron-withdrawing groups like cyano (-CN) moieties has been explored to increase the oxidation potential for applications in high-voltage Li-Ion batteries. researchgate.net This contrasts with the effect of the electron-donating methyl groups in this compound, which generally lower the oxidation potential, highlighting the versatility of the carbazole scaffold in designing materials for a wide array of electrochemical applications.

Table 1: Comparison of HOMO/LUMO Energy Levels in Carbazole-Based TADF Emitters

CompoundDonor MoietyHOMO (eV)LUMO (eV)
tMCzPN 1,3,6,8-tetramethyl-carbazole-5.66-3.13
CzPN Carbazole-5.93-3.13

Data sourced from a study on TADF emitters, illustrating the electronic effect of the tetramethyl substitution. rsc.org

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide definitive proof of its molecular structure and purity.

In the ¹H NMR spectrum of a carbazole derivative, distinct signals corresponding to the aromatic protons, the N-H proton, and any substituent protons are observed. nih.gov For the parent carbazole, aromatic protons typically appear in the range of δ 7.1-8.1 ppm, while the N-H proton shows a broad signal, for example around 8.0 ppm. nih.gov In this compound, the spectrum is simplified due to molecular symmetry. One would expect to see singlets for the aromatic protons at the 2, 4, 5, and 7 positions and distinct singlets for the four methyl groups, alongside the N-H signal.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For the parent carbazole, aromatic carbons resonate between approximately δ 110 and 140 ppm. nih.gov The introduction of methyl groups on the 1,3,6,8-positions of the carbazole ring would cause predictable shifts in the signals of the substituted aromatic carbons and introduce new signals for the methyl carbons in the aliphatic region of the spectrum. While specific experimental data for this compound is not detailed in the provided context, the analysis of related carbazole structures confirms the utility of NMR in verifying the successful synthesis and purity of such compounds. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It provides an extremely precise measurement of the mass-to-charge ratio (m/z), which allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₆H₁₇N. HRMS analysis is used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. The calculated monoisotopic mass for C₁₆H₁₇N is 223.1361 Da. In a typical HRMS experiment, the measured mass would be expected to match this value to within a few parts per million (ppm), providing strong evidence for the compound's identity and elemental makeup. This technique is routinely applied in the characterization of newly synthesized carbazole derivatives to validate their structure and purity. chemicalbook.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides crucial information about bond lengths, bond angles, and intermolecular interactions, which govern the material's bulk properties, such as its charge transport characteristics and thermal stability.

While a specific crystal structure determination for this compound is not presently available, the methodology is well-established through studies of its derivatives. For example, the analysis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole revealed its crystal system, space group, and unit cell dimensions. Such data is fundamental to understanding how molecules pack in a crystalline solid and how this packing might influence the performance of the material in an electronic device.

Table 2: Example Crystal Structure Data for a Carbazole Derivative (1,3,6,8-tetrabromo-9-ethyl-9H-carbazole)

ParameterValue
Molecular Formula C₁₄H₉Br₄N
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.202
b (Å) 14.654
c (Å) 12.245
β (°) 92.758
Volume (ų) 753.1
Z 2

This table presents crystallographic data for a related halogenated carbazole, illustrating the type of information obtained from an XRD analysis.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. It separates molecules based on their size in solution; larger molecules elute from the chromatography column more quickly than smaller molecules.

This technique is not used to characterize the small molecule this compound itself. However, it is highly relevant in the context of its applications. Carbazole derivatives are often used as monomers to synthesize polymers like poly(N-vinylcarbazole) (PVK) or as dopants within a polymer host matrix for devices like OLEDs. rsc.orgresearchgate.net In these cases, GPC is essential for characterizing the resulting polymer. The technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. These parameters are critical as they directly influence the mechanical, thermal, and electronic properties of the final polymer material.

Table 3: Key Parameters Obtained from GPC Analysis

ParameterSymbolDescription
Number-Average Molecular Weight MnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight MwAn average molecular weight that is biased towards larger molecules.
Polydispersity Index PDIA measure of the uniformity of molecular weights in the polymer sample (Mw/Mn). A value of 1 indicates a monodisperse sample.

Thermal Characterization Techniques

The thermal stability of a material is a critical attribute for its use in organic electronics, as devices can generate heat during operation. This compound is noted for its excellent thermal stability, which contributes to enhanced performance and longevity in OLEDs and OPVs. researchgate.net

Key thermal properties are determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting point (Tm) and glass transition temperature (Tg).

For this compound, the melting point has been reported to be in the range of 142-146 °C. In studies of materials incorporating the tetramethyl-carbazole moiety, TGA and DSC are used to confirm high thermal stability, which is essential to prevent degradation and ensure the morphological stability of thin films in electronic devices. rsc.org For example, the thermal behavior of 1,3,6,8-tetranitrocarbazole, a related energetic material, has been thoroughly investigated using DSC and TGA to understand its decomposition kinetics and stability.

Thermogravimetric Analysis (TGA) in Material Stability Research

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The decomposition temperature (Td), typically defined as the temperature at which a 5% weight loss occurs, is a key parameter derived from TGA measurements. This parameter is vital for understanding the operational limits of materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemimpex.com

The general assertion from material suppliers is that this compound possesses excellent thermal stability, which is a key selling point for its use in organic electronics. chemimpex.com This stability is critical for ensuring the longevity and reliability of electronic devices by preventing thermal degradation of the material.

Table 1: TGA Data for a Derivative of this compound

Compound NameDecomposition Temperature (Td) (°C) at 5% weight loss
2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile (tMCzPN)400

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a material. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of materials. The glass transition temperature is particularly important for amorphous materials used in organic electronics, as a high Tg is associated with better morphological stability and a reduced rate of phase separation in guest-host systems.

Specific DSC data for this compound is not detailed in the available research literature. However, supplier specifications indicate a melting point range of 142.0 to 146.0 °C for the crystalline powder.

In the context of its derivatives, the DSC analysis of tMCzPN revealed a glass transition temperature (Tg) of 120 °C. This high Tg is beneficial for maintaining the amorphous state of the material in thin films, which is crucial for the performance and lifetime of OLEDs. For comparison, the analogous compound without the methyl groups, CzPN, did not exhibit a glass transition between 25 and 250 °C. This highlights the significant impact of the tetramethyl substitution on the thermal properties and morphological stability of the carbazole-based material.

Table 2: DSC Data for a Derivative of this compound and Melting Point of the Parent Compound

Compound NameGlass Transition Temperature (Tg) (°C)Melting Point (Tm) (°C)
This compoundNot available142.0 - 146.0
2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile (tMCzPN)120Not reported

Computational and Theoretical Studies on Electronic Structure and Photophysics of 1,3,6,8 Tetramethyl 9h Carbazole

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For 1,3,6,8-Tetramethyl-9H-carbazole, DFT and TD-DFT have been instrumental in elucidating its properties, particularly when incorporated into larger molecular frameworks for applications such as organic light-emitting diodes (OLEDs).

A key study in this area involves a thermally activated delayed fluorescence (TADF) emitter, 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile (tMCzPN), where 1,3,6,8-tetramethyl-carbazole (tMCz) acts as the electron donor. researchgate.netfrontiersin.orgfrontiersin.org The computational analysis of this molecule, performed at the B3LYP/6-31G(d) level, offers significant insights into the intrinsic properties of the tMCz unit. frontiersin.org

Ground State Electronic Structure Analysis (HOMO/LUMO Energy Levels and Distribution)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. In the context of the tMCzPN molecule, theoretical calculations show a distinct localization of the frontier molecular orbitals. frontiersin.org

The HOMO is predominantly confined to the 1,3,6,8-tetramethyl-carbazole (tMCz) moiety, indicating its strong electron-donating nature. frontiersin.org Conversely, the LUMO is located on the phenylnicotinonitrile acceptor unit. frontiersin.org This spatial separation of HOMO and LUMO is a hallmark of an efficient charge transfer (CT) character upon excitation. frontiersin.org

The calculated HOMO energy level for the tMCzPN compound is -5.66 eV. frontiersin.org This value is higher than that of a similar compound utilizing a standard carbazole (B46965) donor (-5.93 eV), highlighting the enhanced electron-donating strength of the tetramethyl-substituted carbazole. frontiersin.org The methyl groups on the carbazole ring act as electron-donating groups, raising the HOMO energy level.

Table 1: Calculated Frontier Molecular Orbital Energies

Compound Fragment HOMO Energy (eV) LUMO Energy (eV)

Note: The LUMO is not localized on the tMCz fragment in the studied tMCzPN molecule.

Excited State Energy Calculations (Singlet (S1) and Triplet (T1) States)

TD-DFT calculations are employed to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. These values are fundamental to understanding the photophysical behavior of a material, including its fluorescence and phosphorescence properties. For molecules designed for TADF applications, the energy difference between S1 and T1 is of paramount importance.

In the case of tMCzPN, the calculated S1 and T1 energies are 2.75 eV and 2.72 eV, respectively. nih.gov These values are critical for the TADF mechanism, which relies on the efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state.

Singlet-Triplet Energy Splitting (ΔEST) Determination and Optimization

The singlet-triplet energy splitting (ΔEST) is a key parameter for TADF materials, with a smaller ΔEST facilitating the RISC process. The ΔEST is calculated as the difference between the S1 and T1 energy levels.

For tMCzPN, the calculated ΔEST is a very small 0.03 eV. nih.gov This small value is a direct consequence of the molecular design, where the significant spatial separation between the HOMO on the tMCz donor and the LUMO on the acceptor minimizes the exchange energy. frontiersin.org The steric hindrance induced by the methyl groups at the 1 and 8 positions of the carbazole ring enforces a large dihedral angle between the donor and acceptor moieties, which is crucial for achieving this small ΔEST. frontiersin.orgfrontiersin.org

Table 2: Calculated Excited State Energies and ΔEST

Compound S1 Energy (eV) T1 Energy (eV) ΔEST (eV)

Molecular Orbital Analysis and Charge Transfer (CT) Characterization

The analysis of the molecular orbitals of tMCzPN confirms a strong charge transfer character for the lowest energy electronic transition. frontiersin.org The HOMO is almost exclusively located on the tMCz donor, while the LUMO resides on the acceptor fragment. frontiersin.org This clear separation indicates that upon photoexcitation, an electron is effectively transferred from the 1,3,6,8-tetramethyl-carbazole unit to the acceptor part of the molecule. This efficient charge transfer is a desirable characteristic for many optoelectronic applications.

Influence of Molecular Conformation (Dihedral Angles) on Electronic and Photophysical Properties

The molecular conformation, particularly the dihedral angle between the donor and acceptor units, plays a critical role in determining the electronic and photophysical properties. In tMCzPN, the methyl groups at the 1 and 8 positions of the carbazole ring introduce significant steric hindrance. frontiersin.orgfrontiersin.org

This steric hindrance forces a highly twisted geometry between the tMCz donor and the adjacent phenyl ring of the acceptor, resulting in a calculated dihedral angle of 84.9°. frontiersin.org This near-orthogonal arrangement is instrumental in electronically decoupling the donor and acceptor, leading to the localization of HOMO and LUMO on their respective fragments. frontiersin.org This decoupling is directly responsible for the small ΔEST, which is essential for the observed TADF behavior. frontiersin.orgnih.gov In contrast, a similar molecule with an unsubstituted carbazole donor exhibits a much smaller dihedral angle of 52°, resulting in a larger overlap between HOMO and LUMO and consequently, a larger ΔEST. frontiersin.org

Predictive Modeling for Material Design and Performance Optimization

The computational studies on the tMCz-containing molecule serve as a prime example of predictive modeling for material design and performance optimization. By understanding the structure-property relationships at a theoretical level, it is possible to rationally design molecules with desired characteristics.

The choice of 1,3,6,8-tetramethyl-carbazole as a donor unit was a deliberate design strategy to enhance steric hindrance, enforce a twisted conformation, and thereby achieve a small ΔEST necessary for highly efficient TADF. frontiersin.orgfrontiersin.org The theoretical predictions of a small ΔEST and efficient charge transfer for tMCzPN were subsequently confirmed by experimental results, with the corresponding OLED device exhibiting a very high external quantum efficiency of 26.0%. researchgate.netnih.gov This successful outcome underscores the power of computational modeling in guiding the synthesis of new, high-performance organic electronic materials.

Applications in Organic Electronic Devices and Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) Research

In OLED technology, 1,3,6,8-tetramethyl-9H-carbazole (tMCz) is particularly recognized for its application in the light-emitting layer. chemimpex.com It serves as a crucial building block for both emitter and host materials, contributing to high efficiency and excellent color purity in display technologies. chemimpex.com

The tMCz moiety has proven to be a superior component compared to unsubstituted carbazole (B46965) (Cz) in the design of Thermally Activated Delayed Fluorescence (TADF) emitters. frontiersin.orgnih.gov TADF materials can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons through an efficient reverse intersystem crossing process. frontiersin.orgnih.gov The use of tMCz addresses a key challenge in TADF design, which is the need for significant steric hindrance between the electron-donating and electron-accepting parts of the molecule. nih.gov

In a comparative study, two compounds were synthesized: one using a standard carbazole donor (CzPN) and another using a 1,3,6,8-tetramethyl-carbazole donor (tMCzPN). frontiersin.org While the CzPN-based device exhibited a maximum external quantum efficiency (EQE) of only 5.3%, the tMCzPN-based device achieved a remarkable EQE of 26.0% without any light out-coupling enhancement. nih.govresearchgate.net This demonstrates that tMCz is a more suitable building block than carbazole for developing high-performance TADF emitters. frontiersin.orgnih.gov

Comparative Performance of CzPN and tMCzPN Emitters
CompoundDonor MoietyMaximum External Quantum Efficiency (EQE)TADF Behavior
CzPNCarbazole (Cz)5.3%Non-TADF Fluorophor
tMCzPN1,3,6,8-tetramethyl-carbazole (tMCz)26.0%Exhibits TADF

A fundamental design principle for efficient TADF emitters is to ensure a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). nih.gov This is typically achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

The incorporation of 1,3,6,8-tetramethyl-carbazole (tMCz) as the electron donor exemplifies a key strategy to achieve this separation. frontiersin.orgnih.gov Unlike standard carbazole, the methyl groups at the 1 and 8 positions of the tMCz unit introduce significant steric hindrance. nih.gov This forces a larger dihedral angle (a more twisted structure) between the tMCz donor and the linked electron-acceptor segment. frontiersin.orgnih.gov This increased twist effectively separates the HOMO, which is localized on the donor, from the LUMO on the acceptor, leading to a smaller ΔE_ST and, consequently, higher TADF efficiency. rsc.org The necessity of suitable steric hindrance is a clear principle for designing highly efficient TADF emitters based on carbazole groups. rsc.org

Reverse intersystem crossing (RISC) is the process where non-radiative triplet excitons are converted into emissive singlet excitons, a cornerstone of TADF technology. nih.gov The efficiency of this process is critically dependent on a small ΔE_ST, which allows for thermal energy to promote the transition from the T1 state to the S1 state. nih.govscispace.com

The use of the tMCz group directly enhances the RISC rate. frontiersin.org The steric hindrance from the methyl groups enforces a highly twisted molecular structure. nih.gov This geometric arrangement minimizes the overlap between the HOMO and LUMO, which is a direct cause of a reduced ΔE_ST. rsc.org In the case of the tMCzPN molecule, the additional steric hindrance leads to a more twisted structure compared to its regular carbazole counterpart (CzPN), which facilitates the RISC process and enables strong TADF behavior. frontiersin.orgnih.gov In contrast, standard Cz-A (donor-acceptor) structures often have less-than-optimal dihedral angles, resulting in larger energy gaps that hinder the RISC process. nih.gov

A significant challenge in OLEDs is the decrease in efficiency at high brightness, known as efficiency roll-off. researchgate.net This phenomenon is often attributed to density-driven loss mechanisms such as triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ), which become more prevalent at high exciton (B1674681) concentrations. researchgate.net These issues are particularly pronounced in phosphorescent and TADF devices due to the relatively long lifetime of triplet excitons. researchgate.net

Strategies to mitigate efficiency roll-off focus on managing the concentration and lifetime of these triplet excitons. One approach involves the careful selection of host materials in the emissive layer. researchgate.net Studies on blue phosphorescent OLEDs have shown that using certain carbazole-based host materials, such as ter-carbazole, can reduce efficiency roll-off. researchgate.net This improvement is linked to lower TTA and triplet-polaron quenching rates within that specific host environment. researchgate.net While not directly studied on a tMCz-based emitter, the principle of optimizing the host material to reduce triplet quenching mechanisms is a key strategy for maintaining high efficiency at high luminance in TADF-based OLEDs.

In phosphorescent OLEDs (PhOLEDs), an emissive guest (dopant) is dispersed into a host material matrix to minimize concentration quenching and triplet-triplet annihilation. nih.gov Carbazole derivatives are widely used as host materials due to their high triplet energy levels and good chemical stability. mdpi.comresearchgate.net

An essential requirement for a host material is that its triplet energy is higher than that of the phosphorescent dopant. nih.gov This ensures that energy is efficiently transferred from the host to the guest and prevents back-energy transfer, confining excitons on the emitter molecules. nih.gov Furthermore, the host material must form stable, amorphous films to ensure uniform dispersion of the guest molecules. nih.govrsc.org Various carbazole-based compounds have been designed as hosts for green and blue PhOLEDs, demonstrating that modifying the carbazole core can tune charge-transport behavior and device performance. rsc.org

Developing efficient and stable blue emitters remains one of the most significant challenges in OLED technology. Carbazole derivatives are frequently used as building blocks for blue emitters and hosts due to their intrinsically high triplet energy. researchgate.net

Research has focused on designing carbazole-based host materials that can effectively host blue phosphorescent emitters like FIrpic. rsc.org Optimization strategies include creating host materials with balanced charge transport and high triplet energy to ensure efficient exciton harvesting on the blue emitter. rsc.org For instance, carbazole-modified orthophenylene compounds have been synthesized as hosts for blue PhOLEDs, achieving high triplet energies above 2.90 eV and external quantum efficiencies up to 20.9%. researchgate.net

The design principles learned from the tMCz-based TADF emitters are also applicable to the optimization of blue emitters. frontiersin.org By incorporating sterically hindered units like 1,3,6,8-tetramethyl-carbazole, it is possible to create more twisted molecular geometries. This can lead to the development of highly efficient blue TADF emitters by ensuring a small ΔE_ST, which is crucial for harvesting triplet excitons. nih.gov The systematic study of different carbazole compounds as hosts also reveals that molecular structure plays a key role in reducing efficiency roll-off in blue PhOLEDs. researchgate.net

Charge Transport Layer Development

Research has shown that modifying the carbazole structure, for instance by introducing methyl groups as in this compound, can enhance steric hindrance. This increased steric hindrance can lead to a more twisted molecular structure, which has been found to be beneficial in developing materials for thermally activated delayed fluorescence (TADF) emitters. researchgate.net

Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The application of carbazole derivatives extends significantly into the realm of solar energy conversion, particularly in OPVs and DSSCs. chemimpex.com

Carbazole-based compounds are extensively researched and utilized as hole-transport materials (HTMs) in both ssDSCs and perovskite solar cells. nih.govnih.gov Their high hole mobility and adaptable electrical properties make them well-suited for this purpose. nih.gov The development of novel HTMs based on carbazole derivatives is a promising avenue to replace more expensive, state-of-the-art materials like Spiro-OMeTAD without compromising on performance. nih.govnih.gov For instance, research has demonstrated that devices incorporating certain carbazole-based HTMs can achieve power conversion efficiencies comparable or even superior to those using Spiro-OMeTAD. nih.gov The inherent properties of carbazole derivatives, such as high hole mobility, are crucial in overcoming the generally lower charge-carrier mobilities found in organic semiconductors compared to their inorganic counterparts. nih.gov

HTM Comparison in Solar CellsPower Conversion Efficiency (PCE) in ssDSCsPower Conversion Efficiency (PCE) in PSCs
X51 (Carbazole-based) 6.0%9.8%
Spiro-OMeTAD 5.5%10.2%

This table presents a comparison of power conversion efficiencies for a carbazole-based HTM (X51) and the standard Spiro-OMeTAD in solid-state dye-sensitized solar cells (ssDSCs) and perovskite solar cells (PSCs). nih.gov

The fundamental role of carbazole-based materials in solar cells is to facilitate efficient charge transport, thereby enhancing energy conversion efficiency. chemimpex.comnih.gov In DSSCs, for example, effective hole transport by the HTM ensures that generated holes can quickly reach the anode with minimal loss from electron recombination. nih.gov The proper alignment of energy levels between the HTM, the dye sensitizer, and the anode is a critical factor for efficient charge transfer. nih.gov

Furthermore, the chemical stability of carbazole derivatives contributes to the long-term stability of the solar cells by preventing performance degradation over time. nih.gov The versatility of the carbazole structure allows for the synthesis of various derivatives, including those with di-carbazole structures, which have been investigated as potential sensitizers for specialized applications like greenhouse-integrated DSSCs. mdpi.com

Conjugated Polymers and Covalent Organic Frameworks (COFs)

The applications of this compound and its parent compound, carbazole, extend to the synthesis of advanced materials like conjugated polymers and covalent organic frameworks (COFs). rsc.orgmdpi.com

Carbazole is a common monomer unit for the creation of conductive polymers, such as polycarbazole, which finds use in a variety of applications including light-emitting devices and photovoltaics. mdpi.com Electrochemical polymerization is a widely used technique for creating thin films of these carbazole-based polymers. nih.gov

Carbazole-based materials are also being explored for their potential in environmental applications. Covalent organic frameworks (COFs) featuring electron-rich carbazole architectures have been synthesized and evaluated for their catalytic performance in photocatalytic organic reactions. mdpi.com These carbazole-based COFs have shown potential as advanced, metal-free catalytic materials. mdpi.com

In the context of environmental remediation, research into photocatalysis using COFs has demonstrated their ability to drive challenging chemical reactions using light. For instance, a triazole-based COF was developed as a photocatalyst for the visible-light-driven reduction of CO2 to CH4. rsc.org While this specific example does not use a carbazole-based COF, it highlights the potential of COF technology, for which carbazole derivatives are recognized as important building blocks, in addressing environmental concerns. The modular nature and high charge carrier generation and transport within COF networks make them a promising platform for developing new photocatalysts. rsc.org

Advanced Functional Materials Research

Fluorescent Probe Development for Selective Detection (e.g., Nitroexplosives)

The detection of nitroaromatic compounds, which are common components of explosives, is a critical area of security and environmental monitoring. rsc.org Carbazole derivatives have emerged as highly effective fluorescent sensors for this purpose. The principle behind their function is the fluorescence quenching effect that nitroaromatic compounds induce in certain fluorescent polymers. rsc.org

Specifically, derivatives of 1,3,6,8-substituted carbazoles have shown promise. For example, 1,3,6,8-tetraethynyl-9-hexyl-9H-carbazole has been utilized for the fluorescent detection of nitroexplosives, exhibiting significant quenching of its fluorescence in their presence. researchgate.net This highlights the importance of the substitution pattern on the carbazole core for sensing applications.

Polymeric systems incorporating carbazole units are particularly effective due to a phenomenon known as the "molecular wire effect". rsc.org In these conjugated polymers, excitons can migrate along the polymer backbone, allowing a single quencher molecule (the nitroaromatic compound) to attenuate the fluorescence of a large portion of the polymer chain, thus amplifying the quenching effect. Current time information in Powiat rzeszowski, PL.

Research has explored two highly fluorescent calix nih.govarene-containing phenylene-alt-ethynylene-carbazolylene polymers (Calix-PPE-CBZs) for detecting nitroaromatic compounds in both solution and vapor phases. Current time information in Powiat rzeszowski, PL.rsc.org These polymers demonstrated high sensitivity and selectivity, with the quenching efficiency correlating with the electron affinities of the nitroaromatic compounds, which suggests a photo-induced electron transfer mechanism. Current time information in Powiat rzeszowski, PL.rsc.org

The development of fluorescent films for vapor-phase detection is a key objective. Monolayer assemblies of polycyclic aromatics on glass surfaces have been shown to be sensitive to trace amounts of nitroaromatic compounds in the vapor phase, with the process being reversible. chemimpex.com

Table 2: Nitroaromatic Compounds Detected by Carbazole-Based Fluorescent Sensors

Detected Compound Abbreviation
Picric Acid PA
2,4,6-Trinitrotoluene TNT
2,4-Dinitrotoluene 2,4-DNT

Studies on Organic Room Temperature Afterglow (RTA) and Ultralong Organic Phosphorescence

Organic materials capable of room-temperature phosphorescence (RTP), especially those with an ultralong afterglow, are of great interest for applications in areas like bio-imaging, safety signage, and anti-counterfeiting. rsc.orgacs.org Carbazole and its derivatives have been central to recent breakthroughs in this field. nih.gov

Persistent room-temperature phosphorescence (pRTP) is characterized by an excited state lifetime exceeding 0.1 seconds, resulting in a clearly visible afterglow after the excitation source is removed. acs.org A series of halobenzonitrile-carbazoles has been synthesized and shown to exhibit efficient pRTP, with quantum yields up to 22% and lifetimes as long as 0.22 seconds. rsc.orgacs.org

An intriguing discovery in this area is the crucial role of isomeric impurities present in commercially available carbazole. nih.govnih.gov It has been observed that highly purified carbazole shows almost no room-temperature ultralong phosphorescence, and its fluorescence is significantly blueshifted compared to commercial samples. nih.govnih.gov This difference is attributed to the presence of carbazole isomeric impurities at concentrations below 0.5 mol%. nih.govnih.gov

Investigation of Isomer Doping Effects on Luminescence Properties

The investigation into the role of isomeric impurities has revealed that they act as charge traps, which are essential for achieving ultralong organic phosphorescence. nih.govnih.gov Ten different representative carbazole derivatives synthesized from highly pure carbazole failed to exhibit the ultralong phosphorescence that had been previously reported in the literature. nih.govnih.gov However, when these derivatives were doped with a small amount (0.1 mol%) of carbazole isomers, the ultralong phosphorescence was recovered. nih.govnih.gov

This finding suggests that the mechanism behind ultralong organic phosphorescence in many carbazole-based systems is linked to these low-concentration isomers. nih.gov The study of these isomer doping effects provides new insights into the fundamental processes governing this phenomenon. nih.govnih.gov The presence of these isomers can have a profound effect on the luminescent properties of carbazole-derived materials. rsc.org

In-depth photophysical studies of halobenzonitrile-carbazoles prepared from both commercial and laboratory-synthesized (highly pure) carbazole have shown that the luminescence originates from a mixed locally excited state and a charge transfer state. rsc.orgacs.org The compounds derived from commercial carbazole, containing the isomeric impurities, were the ones that displayed efficient pRTP. rsc.orgacs.org

Carbazole Derivatives in Light-Responsive Systems

Carbazole derivatives are versatile building blocks for a wide range of light-responsive systems due to their excellent photophysical and electrochemical properties. nih.govrsc.org Their applications extend to organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.gov The carbazole moiety's planar, π-conjugated system allows for efficient light absorption and emission. nih.gov

In the realm of photo-responsive materials, carbazole derivatives have been investigated as photoinitiators for polymerization. researchgate.net They can act as electron donors in push-pull structures or as photosensitizers, demonstrating their utility in light-induced chemical processes. researchgate.net

Furthermore, carbazole-containing polymers have been developed as multiple stimuli-responsive fluorescent chemosensors. nih.gov For example, poly(9-methyl-9H-carbazol-3-amine) exhibits excellent fluorescence properties for detecting both acids and amines, not only in solution but also in the gas phase when prepared as a solid-state sensor. nih.gov

The electrical properties of carbazole-containing materials can also be responsive to external stimuli. Thin films of carbazole-containing polyimides have been shown to exhibit electrical switching and permanent memory behavior. nih.gov This memory effect is attributed to the carbazole moieties acting as charge traps, with the switching mechanism driven by a hopping process between these trap sites. nih.gov The memory characteristics were found to be dependent on the concentration and distribution of the carbazole units within the polymer film. nih.gov

Benzoyl-carbazole and its derivatives are another class of light-responsive materials that have been studied for processes like room temperature phosphorescence and thermally activated delayed fluorescence. rsc.org However, it has been found that these molecules can undergo photochemical processes, such as the photo-Fries rearrangement, which can alter their emission spectra. rsc.org This photoreactivity has important implications for the stability and performance of devices based on these materials. rsc.org

Challenges and Future Research Directions

Addressing Current Limitations in Device Performance and Stability

A primary focus of current research is to enhance the performance and longevity of devices incorporating carbazole-based materials. In organic light-emitting diodes (OLEDs), for instance, derivatives of 1,3,6,8-tetramethyl-9H-carbazole are being explored to achieve high efficiency and color purity. chemimpex.com A significant challenge lies in balancing charge transport to improve efficiency and reduce roll-off at high brightness. acs.org For example, while some carbazole-π-imidazole derivatives have achieved deep-blue emission with high luminance, their external quantum efficiency (EQE) still requires improvement to reach theoretical limits. nih.gov

A key strategy to overcome these limitations is the development of bipolar host materials, which can transport both holes and electrons effectively. acs.org By tuning the ratio of hole and electron transport units within the material, researchers can optimize charge balance and improve device efficiency. acs.org For instance, replacing carbazole (B46965) with its derivative, 1,3,6,8-tetramethyl-carbazole (tMCz), in thermally activated delayed fluorescence (TADF) emitters has shown remarkable results. The methyl groups on tMCz provide additional steric hindrance, leading to a more twisted molecular structure that enhances TADF properties and results in a significantly higher EQE in OLEDs. nih.govresearchgate.net

Exploration of Novel Molecular Architectures and Hybrid Materials

The versatility of the carbazole scaffold allows for extensive chemical modification, opening up avenues for the creation of novel molecular architectures with tailored properties. rsc.org Researchers are actively exploring the synthesis of new derivatives by introducing different functional groups to the carbazole core. mdpi.comuobaghdad.edu.iqnih.gov This "rational molecular design" aims to fine-tune the electronic and photophysical properties of the materials for specific applications.

One promising approach is the development of fused-ring carbazole derivatives, which have extended π-electron systems. rsc.org These materials, including indolocarbazole and indenocarbazole derivatives, exhibit good thermal stability and tunable frontier orbital energies, enabling a wide range of emission colors in OLEDs. rsc.org Another area of exploration is the creation of dendritic structures, where carbazole units are incorporated into larger, tree-like molecules. These dendritic materials can offer improved solubility and film-forming properties, which are advantageous for solution-processable OLEDs. acs.org

Hybrid materials, which combine carbazole derivatives with other classes of materials, are also gaining attention. For example, incorporating carbazole-based compounds into polymer matrices can enhance the conductivity and optical properties of the resulting material. chemimpex.com Furthermore, the development of hybrid organic-inorganic perovskite solar cells (PSCs) has highlighted the potential of carbazole-based molecules as efficient hole-transport materials (HTMs), offering a promising alternative to more expensive materials. nih.gov

Advanced Characterization Techniques for In Situ and Operando Studies

To gain a deeper understanding of how these materials function within a device, advanced characterization techniques are crucial. In situ and operando studies, which allow for the observation of materials under actual operating conditions, are becoming increasingly important. mpg.deornl.gov These techniques provide real-time information on the structural and electronic changes that occur during device operation, offering invaluable insights into performance and degradation mechanisms.

Techniques such as in-situ spectroelectrochemistry can be used to study the electron transfer mechanisms of carbazole derivatives. epa.gov This method allows researchers to observe the generation of reactive species and follow the subsequent chemical reactions that can affect device stability. epa.gov Similarly, in-situ synchrotron diffraction studies can be employed to track the active catalyst in chemical reactions involving carbazole-based compounds. mpg.de

The development of new and improved in-situ and operando techniques will be essential for accelerating the design and optimization of next-generation materials. By providing a more complete picture of the dynamic processes at play, these methods will guide the synthesis of more efficient and stable carbazole derivatives.

Multiscale Modeling and Simulation for Deeper Understanding and Prediction

Computational modeling and simulation are powerful tools for understanding the structure-property relationships of carbazole-based materials and for predicting the performance of new molecular designs. rsc.org Density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate the ground and excited state properties of these molecules, providing insights into their electronic structure, frontier molecular orbital energies, and photophysical characteristics. rsc.orgmdpi.com

These computational approaches can help to rationalize experimental observations and guide the design of new materials with desired properties. For example, modeling can be used to predict the singlet-triplet energy gap (ΔE_ST), a crucial parameter for the development of efficient TADF emitters. rsc.org By screening potential molecular structures computationally, researchers can identify promising candidates for synthesis and experimental investigation, thereby accelerating the discovery of new high-performance materials.

Future research in this area will likely focus on the development of more accurate and efficient computational methods, as well as the application of multiscale modeling approaches that can bridge the gap between the molecular level and the device level. This will enable a more holistic understanding of material behavior and provide more predictive power for the design of complex device architectures.

Sustainable Synthesis and Scalability Research for Industrial Applications

Therefore, a key area of future research will be the development of more efficient and environmentally friendly synthetic methodologies. This includes the exploration of atom-economical reactions, the use of greener solvents, and the development of catalytic processes that can reduce waste and energy consumption. rsc.orgresearchgate.net For example, researchers are investigating metal-free and base-catalyzed synthesis routes for carbazole-based natural products. rsc.org

Furthermore, ensuring the scalability of these synthetic processes is crucial for their commercial viability. rsc.org This requires a focus on developing robust and reproducible procedures that can be readily adapted for large-scale production without compromising the purity and performance of the final product. Addressing these challenges will be essential for translating the promising results from the laboratory to industrial applications in displays, lighting, and renewable energy.

Q & A

Basic: How can researchers optimize the synthesis of TMCz for high purity?

Methodological Answer:
TMCz synthesis typically involves alkylation or methylation of carbazole. A phase-transfer catalysis approach, similar to the synthesis of 9-(4-bromobutyl)-9H-carbazole (), can be adapted using methyl halides (e.g., methyl iodide) and a base (e.g., KOtBu) in toluene or DMF. Key steps include:

  • Reaction Conditions : Stirring at 45–60°C for 3–6 hours under inert atmosphere.
  • Purification : Recrystallization from ethanol or column chromatography to remove unreacted reagents.
  • Yield Improvement : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency ( ) .

Basic: What spectroscopic and analytical methods confirm TMCz’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) confirm substitution patterns.
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 72.81%, H: 7.05%, N: 4.35% as in ) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H⁺] = 643.2925 in ) .
  • X-ray Crystallography : Resolves steric effects of methyl groups (analogous to SHELX refinement in ) .

Basic: What role does TMCz play in organic light-emitting diodes (OLEDs)?

Methodological Answer:
TMCz acts as a weak electron donor in thermally activated delayed fluorescence (TADF) and multi-resonance TADF (MR-TADF) emitters. Its methyl groups reduce aggregation and stabilize excited states, enabling:

  • Narrowband Emission : Maintains MR-TADF characteristics in nonpolar media ( ) .
  • Charge-Transfer (CT) Modulation : In polar environments, TMCz-based emitters exhibit CT-dominated broadened emission ().
  • Device Efficiency : Used in D–A–D architectures (e.g., with selenoxanthen-9-one) to achieve >25% external quantum efficiency ( ) .

Advanced: How can researchers modulate TMCz’s excited states for tailored photophysical properties?

Methodological Answer:

  • Steric and Electronic Tuning : Methyl groups increase steric hindrance, reducing intermolecular interactions. This shifts triplet states from 3LE (local excited) to 3CT (charge-transfer) in D–A–D systems ( ) .
  • Solvent Polarity Studies : Use solvatochromism and time-resolved photoluminescence to assess environment-dependent emission (e.g., polar solvents enhance CT character) ().
  • Donor Strength Comparison : TMCz’s weaker donating ability (vs. DMAC) preserves MR-TADF narrow emission, while stronger donors broaden spectra ().

Advanced: What computational approaches predict TMCz’s structure-property relationships?

Methodological Answer:

  • DFT/TD-DFT Modeling : Calculate HOMO-LUMO gaps and excited-state dynamics. For example, TMCz destabilizes HOMO by ~0.5 eV without perturbing LUMO in DiKTa-based emitters ().
  • Molecular Dynamics (MD) : Simulate steric effects of methyl groups on aggregation behavior in thin films.
  • Charge Mobility Simulations : Use Marcus theory to evaluate hole/electron transport in OLED host-guest systems.

Advanced: How to resolve contradictions in emission data for TMCz-based materials?

Methodological Answer:

  • Host-Guest Matrix Analysis : Test emitters in varying hosts (e.g., CBP vs. TCTA) to isolate polarity effects ().
  • Lifetime Decay Measurements : Use time-correlated single-photon counting (TCSPC) to distinguish TADF (µs–ms decay) from prompt fluorescence (ns decay) ( ) .
  • Temperature-Dependent Studies : Analyze luminescence decay at 77–300 K to identify thermally activated processes ( ) .

Advanced: How do methyl substituents impact TMCz’s performance in optoelectronic devices?

Methodological Answer:

  • Steric Shielding : Methyl groups prevent π-π stacking, reducing exciton quenching and improving photoluminescence quantum yield (PLQY) ( ) .
  • Electron-Donating Effects : Weak donating strength maintains MR-TADF emission; stronger donors (e.g., DMAC) cause undesirable spectral broadening ().
  • Thermal Stability : Methyl groups enhance thermal decomposition thresholds (>300°C), critical for vacuum-deposited OLEDs ().

Basic: What are the key considerations for handling TMCz in air-sensitive reactions?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation ().
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., organometallic synthesis in ) .
  • Quenching Protocols : Neutralize residual bases (e.g., KOtBu) with aqueous NH₄Cl before workup ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.